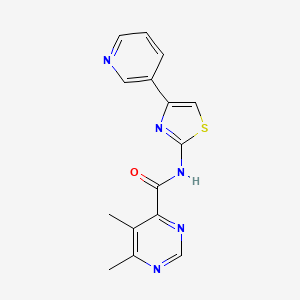![molecular formula C17H18N6O4 B2483264 2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide CAS No. 946340-70-1](/img/structure/B2483264.png)
2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions, microwave-assisted synthesis, and the use of specific catalysts to achieve targeted structures. For instance, Nikalje et al. (2015) described the synthesis of thiazolidinone derivatives using cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, utilizing anhydrous zinc chloride as a catalyst in a microwave reactor (Nikalje, Hirani, & Nawle, 2015).
Molecular Structure Analysis
Molecular structure analysis, such as NMR and X-ray diffraction studies, provides detailed insights into the planarity of systems, dihedral angles between rings, and stabilization by intramolecular interactions. Sethusankar et al. (2002) detailed the crystal structure of a similar compound, emphasizing the planar nature of the imidazolidine-2,4-dione system and the stabilization of molecular structure through C-H⋅⋅⋅O and N-H⋅⋅⋅O interactions (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).
Chemical Reactions and Properties
The chemical properties of similar compounds have been investigated through various reactions, including those involving chloroacetamide, to synthesize derivatives with potential anti-inflammatory activity. Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Duran and Canbaz (2013) determined the pKa values of newly synthesized acetamide derivatives, providing insights into their acidity and solubility characteristics (Duran & Canbaz, 2013).
Chemical Properties Analysis
The reactivity, stability, and interaction of these compounds with various reagents are key aspects of their chemical properties. Hsi and Skaletzky (1980) described the synthesis of 2-acetamido-5,6-dimethylbenzimidazole, highlighting the stability and reactivity of the benzimidazole ring system in the presence of deuterated and tritiated water, indicating the compound's potential for labeled studies (Hsi & Skaletzky, 1980).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity :
- A study by Bondock et al. (2008) involved synthesizing new heterocycles incorporating an antipyrine moiety, which exhibited antimicrobial activity. This research is significant for understanding the compound's role in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
- Another study by Nikalje et al. (2015) focused on synthesizing and evaluating new derivatives for anti-inflammatory activity. The study included molecular docking to determine the binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Synthesis and Antitumor Activity :
- Fahim et al. (2019) reported the synthesis of novel pyrimidiopyrazole derivatives, some of which demonstrated significant in vitro antitumor activity. Molecular docking studies were performed to assess the interaction with 4hdq synthase complex (Fahim, Elshikh, & Darwish, 2019).
Radioligand Synthesis and Evaluation :
- Research by Baraldi et al. (2004) on MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, highlights the compound's potential in pharmacological studies. The study presents the synthesis of the radioligand and its binding affinity, providing insights into its application in receptor characterization (Baraldi et al., 2004).
Peptide Mimetics and Crystal Structure Analysis :
- Todorov and Naydenova (2010) synthesized novel dipeptide mimetics with a hydantoin moiety, contributing to the understanding of this compound class in peptide chemistry (Todorov & Naydenova, 2010).
- Sethusankar et al. (2002) studied the crystal structure of a related compound, providing valuable data for structural biology and medicinal chemistry (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Eigenschaften
IUPAC Name |
2-[3-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-20-14-13(15(25)21(2)17(20)26)23-7-6-22(16(23)19-14)10-4-3-5-11(8-10)27-9-12(18)24/h3-5,8H,6-7,9H2,1-2H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBOXULZMMLGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2483181.png)
![Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate](/img/structure/B2483182.png)
![1-[1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B2483184.png)

![(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2483186.png)








![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)